molecular formula C20H20N4O2 B2486538 N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide CAS No. 2034401-21-1

N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide

Cat. No.: B2486538
CAS No.: 2034401-21-1
M. Wt: 348.406
InChI Key: XBFSIXZOQHKWBR-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide: is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a bipyridine moiety and a nicotinamide group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide typically involves the coupling of a bipyridine derivative with a nicotinamide derivative. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of nicotinamide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine oxide, while reduction may produce a bipyridine alcohol.

Scientific Research Applications

Chemistry: In chemistry, N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be used in catalysis and material science .

Biology: In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: In medicine, the compound is explored for its potential anti-cancer and anti-inflammatory properties. Its unique structure allows it to target specific pathways involved in disease progression.

Industry: In the industrial sector, N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, which can then participate in redox reactions. This chelation can modulate the activity of metalloenzymes and influence various biochemical pathways . Additionally, the nicotinamide group can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting cellular metabolism and signaling.

Comparison with Similar Compounds

Uniqueness: N-([2,3’-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide is unique due to its combined bipyridine and nicotinamide structure. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to its simpler counterparts.

Properties

IUPAC Name

6-propan-2-yloxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14(2)26-19-8-6-17(13-23-19)20(25)24-11-15-5-7-18(22-10-15)16-4-3-9-21-12-16/h3-10,12-14H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFSIXZOQHKWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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